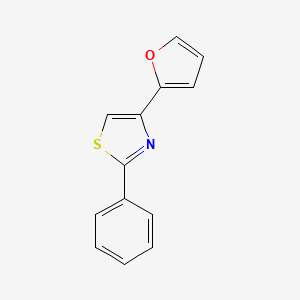

4-(Furan-2-yl)-2-phenyl-1,3-thiazole

CAS No.: 21036-63-5

Cat. No.: VC20661191

Molecular Formula: C13H9NOS

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21036-63-5 |

|---|---|

| Molecular Formula | C13H9NOS |

| Molecular Weight | 227.28 g/mol |

| IUPAC Name | 4-(furan-2-yl)-2-phenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H |

| Standard InChI Key | DLHGPXKZIUVBOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CO3 |

Introduction

Structural and Chemical Identity

The molecular framework of 4-(furan-2-yl)-2-phenyl-1,3-thiazole consists of a five-membered thiazole ring (containing nitrogen and sulfur atoms at positions 1 and 3) fused with aromatic substituents. The phenyl group at position 2 and the furan-2-yl group at position 4 introduce planar rigidity and π-electron density, which influence the compound’s reactivity and intermolecular interactions . Quantum mechanical calculations suggest that the furan ring’s electron-rich oxygen atom participates in conjugation with the thiazole core, enhancing stability and modulating electronic transitions .

Synthetic Methodologies

Catalytic Cyclization Strategies

A highly efficient synthesis route involves the Ca(OTf)₂/Bu₄NPF₆-catalyzed reaction of propargyl alcohols with thioamides. For example, (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol reacts with thiobenzamide in toluene at 120°C to yield 4-(furan-2-yl)-2-phenyl-1,3-thiazole derivatives . Key optimization studies revealed that toluene outperforms solvents like acetonitrile or ethanol, achieving yields up to 88% within 40–50 minutes (Table 1).

Table 1. Optimization of Reaction Conditions for Thiazole Synthesis

| Entry | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 7 | Ca(OTf)₂/Bu₄NPF₆ | Toluene | 120 | 40 min | 85 |

| 3 | Ca(OTf)₂/Bu₄NPF₆ | CH₃CN | 90 | 5 h | 60 |

| 9 | Ca(OTf)₂/Bu₄NPF₆ | Neat | 120 | 24 h | 60 |

The reaction proceeds via a tandem cyclization-isomerization mechanism, where an initial kinetic product (non-conjugated alkene) forms within 10–25 minutes before isomerizing to the thermodynamically stable conjugated thiazole . Stereoselectivity is confirmed by ¹H NMR, with olefinic protons resonating at δ 6.33 ppm (Z-configuration) .

Characterization and Spectroscopic Data

Compound 3p, a structural analog, exhibits distinctive NMR signals:

-

¹H NMR (500 MHz, CDCl₃): δ 7.91–7.90 (m, 2H, Ar-H), 6.33–6.32 (m, 1H, furan-H), 6.22–6.21 (m, 1H, furan-H), 5.10 (d, J = 8.05 Hz, 1H, allylic-H) .

-

¹³C NMR (100 MHz, CDCl₃): δ 166.0 (C=S), 161.1 (C-O), 150.4 (furan-C), 43.1 (CH₂) .

HRMS analysis confirms the molecular formula (C₂₉H₂₄NO₂S⁺) with a mass accuracy of 0.5 ppm .

Pharmacological Activities

Antimicrobial Properties

Thiazole derivatives bearing furan and phenyl substituents demonstrate moderate to potent antimicrobial activity. For instance, 2-(4-substituted phenyl)thiazol-4-yl acetamides exhibit MIC values of 100–400 µg/mL against Gram-positive Enterococcus faecalis, though less potent than reference drugs like chloramphenicol (MIC = 25–50 µg/mL) . Enhanced activity is observed when electron-withdrawing groups (e.g., CF₃) are introduced on the phenyl ring, suggesting that electronic effects modulate bacterial membrane penetration .

Table 2. Biological Activity of Selected Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference Drug (MIC) |

|---|---|---|---|

| 2b | E. faecalis (Gram+) | 100 | Chloramphenicol (25) |

| 8 | MRSA | <0.5 | Vancomycin (1.0) |

Structure-Activity Relationships (SAR)

-

Furan Substituents: The furan-2-yl group enhances lipid solubility, facilitating cellular uptake. Derivatives lacking this moiety show reduced activity .

-

Phenyl Ring Modifications: Para-substituents (e.g., OMe, Cl) improve binding to bacterial topoisomerase IV, as evidenced by molecular docking studies .

-

Alkene Geometry: Conjugated (E)-alkenes increase planarity, promoting intercalation into DNA or enzyme active sites .

Future Directions

-

Targeted Drug Delivery: Encapsulation in nanoliposomes could enhance bioavailability and reduce off-target effects.

-

Hybrid Molecules: Coupling with fluoroquinolones or β-lactams may synergize antibacterial efficacy.

-

Computational Design: Machine learning models predicting MIC values based on substituent patterns could accelerate lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume